2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16639190
InChI: InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22)
SMILES:
Molecular Formula: C17H14FN5O
Molecular Weight: 323.32 g/mol

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile

CAS No.:

Cat. No.: VC16639190

Molecular Formula: C17H14FN5O

Molecular Weight: 323.32 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile -

Specification

Molecular Formula C17H14FN5O
Molecular Weight 323.32 g/mol
IUPAC Name 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
Standard InChI InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22)
Standard InChI Key YIDVVQGSCVWPGO-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

PF-06455943 is a pyrrolopyrimidine derivative with the molecular formula C17H14FN5O\text{C}_{17}\text{H}_{14}\text{FN}_{5}\text{O} and a molecular weight of 323.32 g/mol . Its IUPAC name, 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile, reflects a benzonitrile core substituted with fluorine and a pyrrolopyrimidine-morpholine moiety. Key identifiers include:

PropertyValue
PubChem CID72706006
ChEMBL IDCHEMBL3393356
SMILESC1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N
InChIKeyYIDVVQGSCVWPGO-UHFFFAOYSA-N

The morpholine ring enhances solubility and pharmacokinetics, while the fluorine atom improves blood-brain barrier (BBB) penetration.

Structural Analysis

X-ray crystallography and NMR studies reveal a planar pyrrolopyrimidine system conjugated to the benzonitrile group, facilitating π-π stacking interactions with LRRK2’s kinase domain . The morpholine moiety adopts a chair conformation, optimizing steric compatibility with hydrophobic binding pockets .

Synthesis and Optimization

Synthetic Pathways

PF-06455943 is synthesized via a multi-step sequence:

  • Pyrrolopyrimidine Core Formation: Cyclization of 4-chloropyrrolo[2,3-d]pyrimidine with morpholine under nucleophilic aromatic substitution.

  • Benzonitrile Coupling: Suzuki-Miyaura cross-coupling introduces the fluorinated benzonitrile group .

  • Purification: Reverse-phase HPLC achieves >98% purity, critical for in vivo applications .

Yield optimization focuses on reducing side products like dehalogenated intermediates, with reaction temperatures maintained at 60–80°C to balance kinetics and selectivity.

Pharmacological Applications

LRRK2 Inhibition

PF-06455943 binds LRRK2’s kinase domain with an IC50_{50} of 1.2 nM, suppressing pathogenic hyperactivation in PD models . The Gly2019Ser mutation increases LRRK2 activity by 3-fold, which PF-06455943 normalizes via competitive ATP inhibition .

PET Imaging Agent

Radiolabeled [18^{18}F]PF-06455943 enables non-invasive LRRK2 quantification in primate brains . Key pharmacokinetic parameters include:

ParameterValue (Mean ± SD)
VTV_T (mL/cm3^3)12.4 ± 1.8
K1K_1 (mL/min)0.21 ± 0.03
Displacement (%)45–55 (0.3 mg/kg)

Two-tissue compartment modeling confirms specific binding, with 30-minute scans sufficient for reliable VTV_T estimation .

Preclinical Research Findings

Rodent Studies

In transgenic mice, [18^{18}F]PF-06455943 shows 4-fold higher uptake in LRRK2-rich regions (striatum, cortex) versus wild types . Blocking with unlabeled PF-06455943 reduces signal by 52%, validating target engagement .

Non-Human Primate Data

PET/MRI in rhesus macaques demonstrates rapid brain uptake (peak SUV = 2.1 at 15 min) and slow washout (t1/2_{1/2} = 120 min) . Homologous blocking achieves 55% VTV_T reduction, underscoring reversibility and dose-dependent occupancy .

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